(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound “(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE” is a complex organic molecule that features multiple functional groups, including ethoxyphenyl, methoxyphenyl, thiazolyl, nitrophenyl, and dihydropyrazolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include substituted phenylhydrazines, thiazoles, and nitrobenzene derivatives. Key steps in the synthesis may involve:
Condensation Reactions: Formation of hydrazones by reacting substituted phenylhydrazines with aldehydes or ketones.
Cyclization Reactions: Formation of the pyrazolone ring through cyclization of the hydrazone intermediates.
Functional Group Transformations: Introduction of ethoxy and methoxy groups through etherification reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry
Use in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-ETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- **(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(4-AMINOPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The unique combination of functional groups in the compound provides distinct chemical and biological properties, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C27H22N6O5S |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H22N6O5S/c1-3-38-22-14-8-19(9-15-22)29-30-25-24(18-4-10-20(11-5-18)33(35)36)31-32(26(25)34)27-28-23(16-39-27)17-6-12-21(37-2)13-7-17/h4-16,31H,3H2,1-2H3 |
InChI Key |
KIRDXERDRYIFGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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